BenchChemオンラインストアへようこそ!

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Lipophilicity CNS drug discovery Physicochemical property

This imidazo[1,2-a]pyridine derivative is strategically differentiated for kinase drug discovery. The critical 8-methyl group directs PI3K isoform selectivity, while the terminal tetrazole engages in defining polar binding interactions, as validated by X-ray crystallography of similar allosteric TrkA inhibitors. Unlike generic cores, this specific combination is essential for targeted SAR and fragment-based screening. Ideal for glioblastoma research with a CNS-favorable profile (XLogP=2.4, TPSA=90 Ų).

Molecular Formula C17H15N7O
Molecular Weight 333.355
CAS No. 1795457-20-3
Cat. No. B2399300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
CAS1795457-20-3
Molecular FormulaC17H15N7O
Molecular Weight333.355
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=NN=N4
InChIInChI=1S/C17H15N7O/c1-12-5-4-8-23-9-15(20-17(12)23)13-6-2-3-7-14(13)19-16(25)10-24-11-18-21-22-24/h2-9,11H,10H2,1H3,(H,19,25)
InChIKeyCCUKTIOXEZAHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1795457-20-3): A Differentiated Imidazopyridine-Tetrazole Chemical Probe for Kinase Drug Discovery


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1795457-20-3) is a synthetic, heterocyclic small molecule featuring a fused imidazo[1,2-a]pyridine core, a 2-phenyl linker, and a tetrazole-acetamide side chain [1]. This compound belongs to a class of imidazo[1,2-a]pyridine derivatives that are recognized as privileged scaffolds for kinase inhibition, particularly targeting the phosphoinositide 3-kinase (PI3K) family and related pathways [2]. Its unique 8-methyl substitution and terminal tetrazole moiety distinguish it from other in-class candidates, providing a specific physicochemical profile that is valuable for structure-activity relationship (SAR) studies and chemical probe development.

Why a Simple Substitution of N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide with Another Imidazopyridine Derivative Will Fail


Simply substituting the target compound with a generic imidazo[1,2-a]pyridine derivative is problematic due to the critical role of the 8-methyl group and the tetrazole-acetamide moiety in modulating kinase selectivity and physicochemical properties. SAR studies have demonstrated that even minor substitutions at the C8 position of the imidazopyridine core can profoundly alter selectivity for PI3K over other protein kinases [1]. Furthermore, the tetrazole group functions not merely as a bioisostere but actively participates in key binding interactions, as evidenced by X-ray crystallography of related allosteric TrkA inhibitors, where the specific geometry and H-bonding network of the inhibitor's acetamide linker are required for binding to the cryptic pocket [2]. Therefore, analog compounds lacking these specific pharmacophoric elements are not guaranteed to recapitulate the same binding mode or selectivity profile, making blind substitutions scientifically invalid for quantitative proteomics and cellular target engagement studies.

Quantitative Evidence Guide for Selecting N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide Over Generic Analogs


Calculated Lipophilicity (XLogP3 = 2.4) Balances Permeability and Aqueous Solubility Compared to the More Hydrophobic Allosteric TrkA Inhibitor Candidate

The target compound exhibits a calculated XLogP3 value of 2.4, which places it within the optimal range for oral absorption and central nervous system (CNS) penetration (typically XLogP 2–4) [1]. In contrast, the structurally related allosteric TrkA inhibitor (PDB 6NSP ligand), which lacks the tetrazole moiety and contains a bulkier benzothiazinone group, has a higher predicted lipophilicity (estimated XLogP > 3.5 based on its structure), which can lead to increased plasma protein binding and reduced metabolic stability [2]. This difference means the target compound is theoretically a superior starting point for developing CNS-penetrant kinase probes.

Lipophilicity CNS drug discovery Physicochemical property

Topological Polar Surface Area (TPSA) of 90 Ų Predicts Superior Membrane Permeability Over a High-Molecular-Weight Tetrazole-Fused Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 90 Ų, which is below the generally accepted threshold of 140 Ų for good oral absorption and highlights its potential for cell permeability [1]. This value is significantly lower than that of representative high-molecular-weight tetrazole-fused imidazopyridine anticancer agents from a recent publication, which, due to additional polar substituents, are expected to have TPSA values exceeding 130 Ų, potentially compromising their passive diffusion across biological membranes [2]. The lower TPSA of the target compound offers a distinct advantage in cellular assays where membrane penetration is critical.

Membrane permeability Oral bioavailability Physicochemical property

The 8-Methyl Substituent is a Key Determinant for PI3K Isoform Selectivity Over Other Protein Kinases

SAR exploration of imidazo[1,2-a]pyridine-based PI3K inhibitors has demonstrated that the introduction of a small group, such as methyl, at the C8 position is critical for achieving high selectivity for PI3K over other protein kinases [1]. This finding suggests that the 8-methyl group in the target compound is not an inert substituent but a key design element that exploits a specific selectivity pocket within the PI3K active site, a feature absent in unsubstituted or differently substituted analogs. This structural insight provides a clear procurement rationale: generic imidazopyridines without the C8-methyl are predicted to be more promiscuous kinase inhibitors.

Kinase Selectivity PI3K inhibitor Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide


Chemical Probe for PI3K-Akt-mTOR Pathway Deconvolution in Glioblastoma Cell Lines

The compound's predicted CNS-favorable physicochemical profile (XLogP = 2.4, TPSA = 90 Ų) and the presence of the 8-methyl group, which is linked to PI3K isoform selectivity, make it a strategic choice for dissecting PI3K-dependent signaling in glioblastoma models where other, more polar probes fail to penetrate the blood-brain barrier in sufficient concentrations [1][2].

Starting Point for Structure-Based Design of Pan-Trk Allosteric Inhibitors

The imidazo[1,2-a]pyridine-phenyl core and acetamide linker mimic the key pharmacophore of a reported allosteric TrkA inhibitor, but the target compound's lower molecular weight and tetrazole moiety offer a differentiated starting point for medicinal chemistry optimization aimed at improving selectivity against TrkB and TrkC [3].

Reference Compound in Fragment-Based Screening for Non-Catalytic Kinase Pockets

Due to its distinct chemical structure that combines a privileged kinase-binding scaffold with a tetrazole group capable of engaging unique polar interactions, this compound serves as an ideal reference standard or control for fragment-based screening campaigns targeting allosteric or cryptic pockets on kinases, where the energetic contribution of the tetrazole can be quantified by SAR-by-catalog approaches [1][3].

Quote Request

Request a Quote for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.